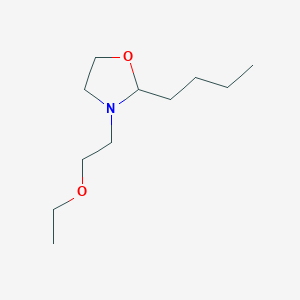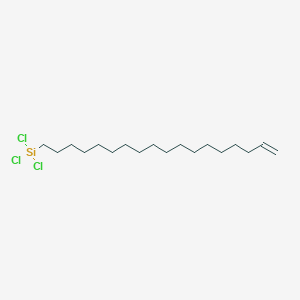
Trichloro(octadec-17-EN-1-YL)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro(octadec-17-EN-1-YL)silane is an organosilicon compound characterized by a long alkyl chain with a terminal double bond and three chlorine atoms attached to a silicon atom. This compound is widely used in the formation of self-assembled monolayers (SAMs) on various substrates, which are essential in modifying surface properties for applications in microelectronics, nanotechnology, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloro(octadec-17-EN-1-YL)silane can be synthesized through the hydrosilylation of octadec-17-ene with trichlorosilane in the presence of a platinum catalyst. The reaction typically occurs under an inert atmosphere at elevated temperatures to ensure complete conversion and high yield .
Industrial Production Methods: In industrial settings, the production of this compound involves the direct chlorination of octadec-17-ene followed by purification through distillation. This method ensures the removal of impurities and the production of high-purity this compound suitable for various applications .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles such as alcohols, amines, or thiols.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols.
Catalysts: Platinum for hydrosilylation, acids or bases for hydrolysis.
Conditions: Elevated temperatures, inert atmosphere for hydrosilylation; ambient conditions for hydrolysis.
Major Products:
Silanols: Formed through hydrolysis.
Siloxanes: Formed through condensation of silanols.
Scientific Research Applications
Trichloro(octadec-17-EN-1-YL)silane is extensively used in scientific research due to its ability to form self-assembled monolayers (SAMs). These SAMs are utilized in:
Microelectronics: To modify surface properties of silicon dioxide substrates, enhancing the performance of electronic devices.
Nanotechnology: For the functionalization of nanoparticles and metal oxides, improving their stability and reactivity.
Material Science: In the development of hydrophobic coatings and adhesion promoters.
Biology and Medicine: As a surface modifier for biosensors and medical implants, improving biocompatibility and reducing biofouling.
Mechanism of Action
The primary mechanism by which Trichloro(octadec-17-EN-1-YL)silane exerts its effects is through the formation of covalent bonds with hydroxyl groups on substrate surfaces. This results in the creation of a densely packed monolayer that alters the surface properties, such as hydrophobicity, adhesion, and chemical reactivity . The molecular targets include hydroxylated surfaces of silicon dioxide, metal oxides, and other substrates .
Comparison with Similar Compounds
Trichloro(octadecyl)silane: Similar in structure but lacks the terminal double bond, making it less reactive in certain applications.
Trimethoxy(octadecyl)silane: Contains methoxy groups instead of chlorine, leading to different reactivity and hydrolysis behavior.
Trichloro(octyl)silane: Shorter alkyl chain, resulting in different surface properties when forming SAMs.
Uniqueness: Trichloro(octadec-17-EN-1-YL)silane is unique due to its terminal double bond, which provides additional reactivity and functionalization options compared to its saturated counterparts. This makes it particularly valuable in applications requiring further chemical modifications .
Properties
CAS No. |
144285-91-6 |
|---|---|
Molecular Formula |
C18H35Cl3Si |
Molecular Weight |
385.9 g/mol |
IUPAC Name |
trichloro(octadec-17-enyl)silane |
InChI |
InChI=1S/C18H35Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21/h2H,1,3-18H2 |
InChI Key |
WNVFMMSVAHLPMN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine](/img/structure/B12553039.png)

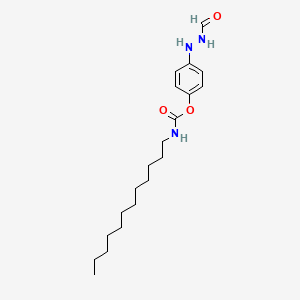
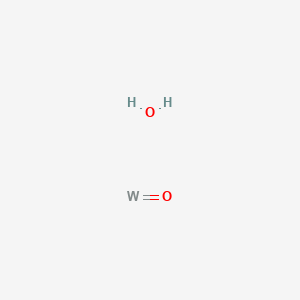
![1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B12553072.png)
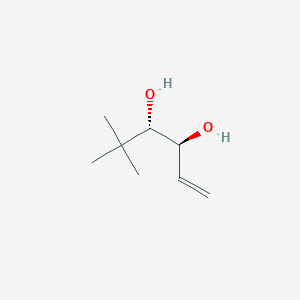
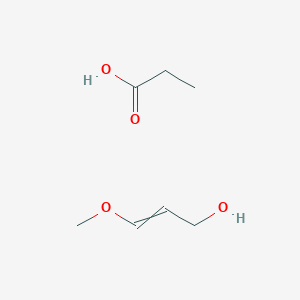

![4,4'-(Propane-2,2-diyl)bis[2-(propan-2-yl)aniline]](/img/structure/B12553096.png)
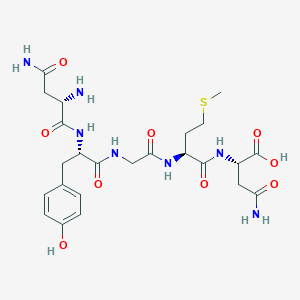
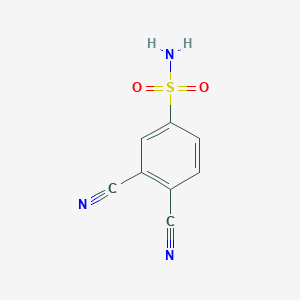
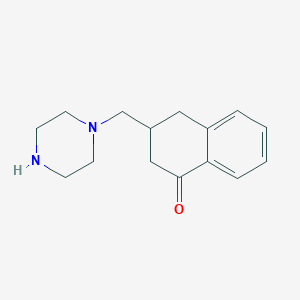
![1-{2-[(Oxiran-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B12553108.png)
